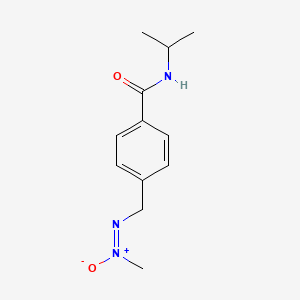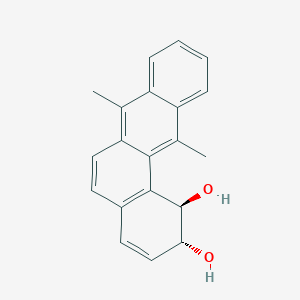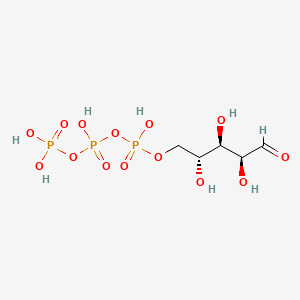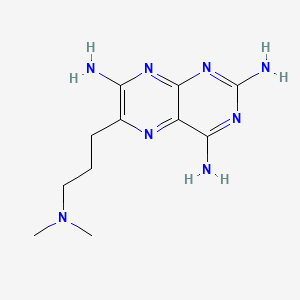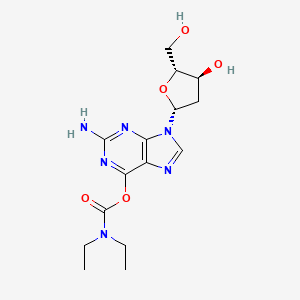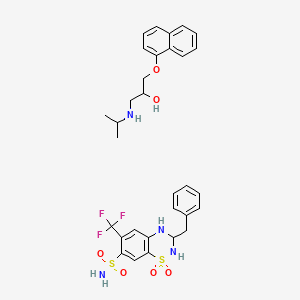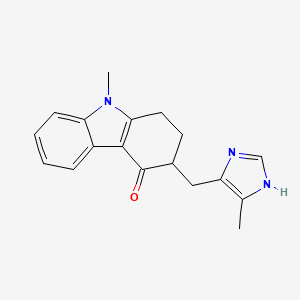
GR 67330
Overview
Description
GR 67330 is a high-affinity ligand for the ionotropic serotonin type-3 receptor. It is known for its potent antagonistic properties and has been extensively used in scientific research to study the serotonin receptor system . The compound has a molecular formula of C_19H_20N_2O and is often utilized in radioligand binding assays due to its high specificity and affinity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GR 67330 involves multiple steps, starting from the appropriate aromatic precursors. The key steps include the formation of the imidazole ring and subsequent functional group modifications to achieve the desired high-affinity ligand . Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent quality control measures to ensure consistency and purity. The production process is designed to be cost-effective while maintaining high standards of safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions
GR 67330 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups, enhancing its binding affinity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with slightly different pharmacological properties. These derivatives are often used to study the structure-activity relationship of the compound.
Scientific Research Applications
GR 67330 has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in radioligand binding assays to study the serotonin receptor system.
Biology: Helps in understanding the role of serotonin receptors in various biological processes.
Medicine: Investigated for its potential therapeutic applications in treating conditions related to serotonin imbalance, such as anxiety and depression.
Industry: Utilized in the development of new drugs targeting the serotonin receptor system
Mechanism of Action
GR 67330 exerts its effects by binding to the ionotropic serotonin type-3 receptor, acting as an antagonist. This binding inhibits the receptor’s activity, preventing the downstream signaling pathways that are typically activated by serotonin. The molecular targets include the receptor’s ligand-binding domain, and the pathways involved are primarily related to neurotransmission and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Ondansetron: Another high-affinity serotonin receptor antagonist used primarily as an antiemetic.
Granisetron: Similar to ondansetron, used to prevent nausea and vomiting caused by chemotherapy.
Tropisetron: Also a serotonin receptor antagonist with applications in treating nausea and vomiting.
Uniqueness of GR 67330
This compound is unique due to its exceptionally high affinity for the serotonin type-3 receptor, making it a valuable tool in scientific research. Its specificity and potency allow for detailed studies of the receptor system, providing insights that are not easily achievable with other compounds .
Properties
CAS No. |
116684-93-6 |
|---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
9-methyl-3-[(5-methyl-1H-imidazol-4-yl)methyl]-2,3-dihydro-1H-carbazol-4-one |
InChI |
InChI=1S/C18H19N3O/c1-11-14(20-10-19-11)9-12-7-8-16-17(18(12)22)13-5-3-4-6-15(13)21(16)2/h3-6,10,12H,7-9H2,1-2H3,(H,19,20) |
InChI Key |
ZRIRTEMBXFFOGF-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Canonical SMILES |
CC1=C(N=CN1)CC2CCC3=C(C2=O)C4=CC=CC=C4N3C |
Synonyms |
1,2,3,9-tetrahydro-9-methyll-3-((5-methyl-1H-imidazol-4-yl)methyl)-4H-carbazol-4-one GR 67330 GR-67330 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details














Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


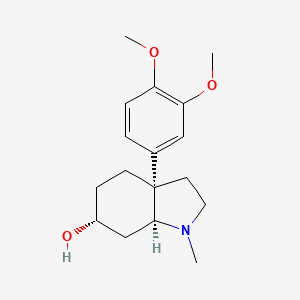
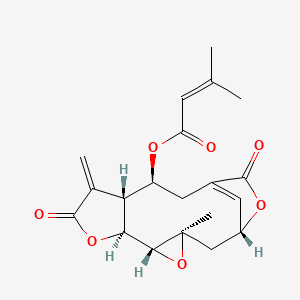
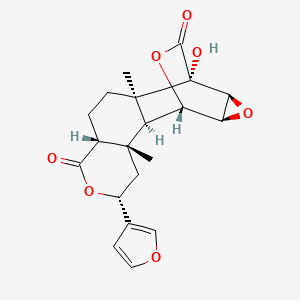
![4,7,10,16,19,24,27-Heptaoxa-1,13-diazabicyclo[11.8.8]nonacosane](/img/structure/B1204351.png)
